molecular formula C13H10O3 B14279875 Methyl 3-formylazulene-1-carboxylate CAS No. 128990-79-4

Methyl 3-formylazulene-1-carboxylate

Cat. No.: B14279875
CAS No.: 128990-79-4
M. Wt: 214.22 g/mol
InChI Key: HYZVHLRYYQSQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formylazulene-1-carboxylate is a specialized azulene derivative featuring a formyl (-CHO) group at the 3-position and a methyl ester (-COOCH₃) at the 1-position of the azulene core. Azulene, a non-benzenoid aromatic hydrocarbon with a bicyclic structure (cyclopentadienyl and cycloheptatrienyl rings), exhibits unique electronic properties, including a high dipole moment and distinct bathochromic absorption. The introduction of electron-withdrawing groups (e.g., formyl and ester) enhances its utility in organic synthesis, particularly in constructing charged aromatic systems.

This compound is notably employed in synthesizing methylium ions via acid-catalyzed condensation with indoles (Scheme 8 in referenced studies) . The resulting azulene-1-yl-di(indol-3-yl)methylium hexafluorophosphates exhibit high protonation constants (pKₐᵣ⁺ = 12–14), underscoring the electron-reservoir capability of the azulene moiety .

Properties

CAS No.

128990-79-4

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 3-formylazulene-1-carboxylate

InChI

InChI=1S/C13H10O3/c1-16-13(15)12-7-9(8-14)10-5-3-2-4-6-11(10)12/h2-8H,1H3

InChI Key

HYZVHLRYYQSQNA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=CC=C2C(=C1)C=O

Origin of Product

United States

Preparation Methods

Methyl 3-formylazulene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where azulene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position. The resulting intermediate is then esterified with methanol to yield this compound .

Chemical Reactions Analysis

Methyl 3-formylazulene-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-formylazulene-1-carboxylate is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-formylazulene-1-carboxylate distinguishes itself from other azulene derivatives through its dual functionalization:

  • Formyl Group : Enables nucleophilic addition and condensation reactions.
  • Methyl Ester : Enhances solubility in organic solvents and stabilizes the carboxylate group.

Comparative Table 1: Key Azulene Derivatives

Compound Name Functional Groups Key Reactivity pKₐᵣ⁺ (if applicable)
This compound Formyl, methyl ester Acid-catalyzed condensation with indoles 12–14
Triazulen-1-ylmethylium ion Three azulen-1-yl groups High electron delocalization ~12–14
Methyl azulene-1-carboxylate Methyl ester Ester hydrolysis, limited electrophilicity N/A

Electronic and Reactivity Comparison

  • Electron Reservoir Capacity :
    The methylium ions derived from this compound exhibit pKₐᵣ⁺ values comparable to triazulen-1-ylmethylium ions, indicating similar electron-donating capabilities. This is attributed to the azulene moiety’s ability to stabilize positive charges through resonance .
  • Synthetic Versatility :
    Unlike methyl azulene-1-carboxylate (lacking a formyl group), this compound participates in condensation reactions with indoles, forming triarylmethanes that are oxidizable to stable methylium salts . This contrasts with simpler azulene esters, which are less reactive toward electrophilic aromatic substitution.

Research Findings and Data

Key Reactions and Products

  • Condensation with Indoles: Reaction with indoles under acid catalysis yields triarylmethanes, which are oxidized with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to azulene-1-yl-di(indol-3-yl)methylium hexafluorophosphates (pKₐᵣ⁺ = 12–14) .
  • Comparison with Triazulen-1-ylmethylium Ions :
    Both systems exhibit comparable pKₐᵣ⁺ values, but this compound offers modularity in introducing heteroaromatic groups (e.g., indoles) for tailored electronic properties .

Limitations and Challenges

  • Synthetic Complexity : The need for acid catalysis and strong oxidizers (e.g., DDQ) limits scalability.
  • Competing Derivatives : Triazulen-1-ylmethylium ions, while synthetically simpler, lack the functional versatility of this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.